Direct Quantitative Comparator Evidence is Currently Unavailable for This Target Compound
A comprehensive search of primary research papers, patents, and authoritative databases did not yield a single high-strength study containing quantitative, comparator-based evidence for 9-phenanthrenecarboxylic acid, 10-iodo-. While related compounds have been characterized, no direct head-to-head comparison, cross-study comparable data, or reliable class-level inference with quantified differences for this specific CAS number could be identified that meets the required evidence admission rules. The closest relevant studies involve the 9-iodo-3-carboxylic acid regioisomer (UBP512), which demonstrates an EC50 of 93 nM for potentiating GluN1/GluN2A NMDA receptors, but these data cannot be extrapolated to the 10-iodo-9-carboxylic acid isomer. [1] This constitutes an evidence gap rather than a lack of differentiation. Procurement decisions should therefore be based on the compound's unique chemical structure and the buyer's specific, empirically-driven needs, rather than on unverified claims of superiority.
| Evidence Dimension | NMDA receptor potentiation (GluN1/GluN2A) |
|---|---|
| Target Compound Data | No data available for 9-phenanthrenecarboxylic acid, 10-iodo-. |
| Comparator Or Baseline | 9-iodophenanthrene-3-carboxylic acid (UBP512) EC50 = 93 nM |
| Quantified Difference | Not calculable due to missing data for the target compound. |
| Conditions | Two-electrode voltage clamp in Xenopus oocytes expressing rat GluN1/GluN2A receptors. |
Why This Matters
The lack of data prevents any claim of comparable or superior biological activity; the known activity of a close regioisomer highlights the potential sensitivity of function to substitution pattern, making blind substitution a high-risk decision.
- [1] Costa BM, Irvine MW, Fang G, Eaves RJ, Mayo-Martin MB, Skifter DA, Jane DE, Monaghan DT. Structure-activity relationships of novel NMDA receptor modulators. J Pharmacol Exp Ther. 2010 Dec;335(3):614-21. Supplementary data for UBP512 (BindingDB ID: BDBM50583019). View Source
